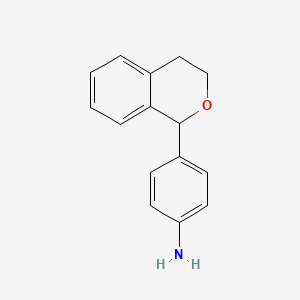

4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline

Description

4-(3,4-Dihydro-1H-2-benzopyran-1-yl)aniline is a heterocyclic compound featuring a fused benzopyran (isochroman) ring system linked to an aniline group. The benzopyran moiety consists of a benzene ring fused to a six-membered oxygen-containing ring, while the aniline group provides a primary amine (-NH₂) functional group.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isochromen-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-8,15H,9-10,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULCWBNXWABNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with aniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Scientific Research Applications

Chemical Applications

Synthesis of Organic Molecules

This compound serves as a building block in organic synthesis, particularly in creating more complex structures. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution. For instance:

- Oxidation : Converts to quinones or other oxidized derivatives.

- Reduction : Yields more saturated derivatives.

- Substitution : The amino group can be replaced by other functional groups using electrophiles.

Table 1: Chemical Reactions of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline

| Reaction Type | Description |

|---|---|

| Oxidation | Forms quinones or oxidized derivatives |

| Reduction | Produces saturated derivatives |

| Substitution | Electrophilic substitution with various reagents |

Biological Applications

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant inhibition against certain bacterial strains.

Case Study: Antimicrobial Activity

A study demonstrated that compounds derived from this compound displayed strong inhibition zones against various tested bacterial strains, suggesting its potential as an antimicrobial agent .

Medicinal Applications

The compound is being explored for its role as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets such as enzymes and receptors, potentially modulating their activity.

Pharmaceutical Development

Research indicates that compounds similar to this compound may be useful in treating conditions associated with inflammation and cancer. For example, benzopyran derivatives have been studied for their effectiveness in treating cyclooxygenase-mediated disorders .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to participate in various chemical reactions makes it valuable for synthesizing colorants used in textiles and other materials.

Table 2: Industrial Uses of this compound

| Industry | Application |

|---|---|

| Dyes & Pigments | Used as a precursor for synthetic dyes |

| Chemical Synthesis | Building block for various industrial chemicals |

Mechanism of Action

The mechanism of action of 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes and receptors, modulating their activity. The aniline moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function .

Comparison with Similar Compounds

Key Observations :

- Heteroatom Influence : The oxygen atom in the benzopyran system (target compound) may enhance polarity and hydrogen-bonding capacity compared to nitrogen-rich analogs (e.g., benzodiazepine or pyrazole derivatives). This could affect solubility and receptor interactions.

- Ring Size and Rigidity : The six-membered isochroman ring provides moderate rigidity, whereas seven-membered benzodiazepine (in ) or fused pyrazolo-pyridine systems (in ) introduce conformational flexibility or extended π-conjugation.

- Substituent Effects : Methyl or benzyl groups in analogs (e.g., ) may improve metabolic stability but reduce solubility compared to the unsubstituted aniline in the target compound.

Challenges and Limitations

- Synthetic Complexity : The benzopyran ring requires precise cyclization conditions, unlike the more straightforward synthesis of pyrazole or bipyrazole systems (e.g., via Huisgen cycloaddition in ).

- Data Gaps : Physical properties (e.g., melting point, logP) and spectroscopic data (NMR, IR) for the target compound are absent in available literature, unlike well-documented analogs like caffeic acid derivatives () .

- Commercial Accessibility : Most analogs (e.g., ) are marketed as research chemicals, but the target compound is listed as discontinued, highlighting supply-chain challenges .

Biological Activity

4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound features a benzopyran moiety, which is known for its diverse biological activities. The structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The benzopyran ring can modulate the activity of various enzymes and receptors, while the aniline portion facilitates hydrogen bonding with biological molecules, influencing their function.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various derivatives, compounds with similar structures showed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 1 | Against S. aureus |

| Compound B | 4 | Against E. coli |

| Compound C | 2 | Against K. pneumoniae |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives of benzopyran exhibited significant cytotoxic effects against various cancer cell lines, including prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers .

Table 2: Anticancer Activity Data

Study on Antimicrobial Properties

In a study conducted on a series of benzopyran derivatives, it was found that modifications at specific positions significantly enhanced their antimicrobial efficacy. The study highlighted that compounds bearing electron-donating groups exhibited improved activity against resistant strains of bacteria .

Evaluation of Anticancer Properties

A recent investigation into the anticancer properties of related benzopyran compounds revealed that structural modifications could lead to enhanced potency. For instance, the introduction of specific substituents on the benzopyran ring was correlated with increased inhibition of cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-(3,4-dihydro-1H-2-benzopyran-1-yl)aniline and verifying its purity?

- Synthesis Protocol : Adapt protocols from structurally similar aniline derivatives. For example, substituted anilines are often synthesized via nucleophilic substitution or coupling reactions. Evidence from analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) suggests using palladium-catalyzed cross-coupling or reductive amination .

- Purity Verification : Employ HPLC with UV detection (λmax ~255 nm, as seen in related compounds) and mass spectrometry for molecular weight confirmation (expected MW: ~267 g/mol, based on C₁₅H₁₅NO) .

Q. How can the crystal structure of this compound be resolved, and which software tools are optimal?

- Crystallography Workflow : Use single-crystal X-ray diffraction. Refine data with SHELXL (for small-molecule structures) or WinGX/ORTEP for visualization and anisotropic displacement ellipsoid modeling .

- Key Parameters : Monitor bond angles in the benzopyran ring (e.g., C-C-C ~120°) and dihedral angles between the aniline and benzopyran moieties for conformational analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR to confirm aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons in the benzopyran ring.

- IR : Detect N-H stretches (~3400 cm⁻¹ for primary amine) and C-O-C vibrations (~1250 cm⁻¹ in the benzopyran system) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxicity of this compound, and what are common pitfalls?

- Assay Design : Use MTT or resazurin assays on cancer cell lines (e.g., colorectal cancer models). Compare with structurally related arsenic-containing anilines, which show cytotoxic selectivity (e.g., 4-(1,3,2-dithiarsolan-2-yl)aniline derivatives) .

- Pitfalls : Control for amine reactivity (e.g., Schiff base formation in cell media) and validate results with orthogonal assays (e.g., apoptosis markers) .

Q. What strategies resolve contradictions in crystallographic data, such as disordered benzopyran rings?

- Refinement Tactics : Apply restraints to bond distances/angles in SHELXL. Use TWINABS for twinned data correction if the compound crystallizes in non-centrosymmetric space groups .

- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to ensure steric feasibility of the proposed disorder model .

Q. How does the substituent on the benzopyran ring influence the compound’s reactivity in cross-coupling reactions?

- Experimental Design : Synthesize derivatives with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups. Monitor reaction rates via LC-MS for Suzuki-Miyaura couplings .

- Data Interpretation : Electron-rich benzopyran systems may accelerate oxidative addition in palladium catalysis, while steric hindrance from dihydro groups could reduce yields .

Q. What environmental fate studies are relevant for assessing this compound’s persistence in soil?

- Methodology : Adapt column leaching experiments (as used for aniline derivatives) to track vertical migration. Use HPLC-UV or GC-MS for quantification .

- Key Variables : Soil organic matter content and pH significantly affect adsorption coefficients (Kd). Model using HYDRUS-1D for predictive analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.